C-[4-(5-Thiophen-2-yl-[1,3,4]oxadiazol-2-yl)-cyclohexyl]-methylamine hydrochloride
Overview
Description
C-[4-(5-Thiophen-2-yl-[1,3,4]oxadiazol-2-yl)-cyclohexyl]-methylamine hydrochloride is a compound that belongs to the class of heterocyclic compoundsThe presence of the 1,3,4-oxadiazole ring in the structure contributes to its significant biological properties .
Preparation Methods
The synthesis of C-[4-(5-Thiophen-2-yl-[1,3,4]oxadiazol-2-yl)-cyclohexyl]-methylamine hydrochloride involves several steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.
Cyclohexyl substitution: The cyclohexyl group can be introduced through a substitution reaction involving a suitable cyclohexyl halide.
Thiophene attachment: The thiophene ring can be attached via a coupling reaction with a thiophene derivative.
Methylamine hydrochloride formation:
Industrial production methods typically involve optimizing these steps to achieve higher yields and purity, often using automated and scalable processes .
Chemical Reactions Analysis
C-[4-(5-Thiophen-2-yl-[1,3,4]oxadiazol-2-yl)-cyclohexyl]-methylamine hydrochloride undergoes various chemical reactions:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
C-[4-(5-Thiophen-2-yl-[1,3,4]oxadiazol-2-yl)-cyclohexyl]-methylamine hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of C-[4-(5-Thiophen-2-yl-[1,3,4]oxadiazol-2-yl)-cyclohexyl]-methylamine hydrochloride involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
C-[4-(5-Thiophen-2-yl-[1,3,4]oxadiazol-2-yl)-cyclohexyl]-methylamine hydrochloride can be compared with other similar compounds such as:
1,3,4-Oxadiazole derivatives: These compounds share the oxadiazole ring and exhibit similar biological activities.
Thiophene derivatives: Compounds containing the thiophene ring also show comparable properties.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct biological and chemical properties .
Properties
IUPAC Name |
[4-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)cyclohexyl]methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3OS.ClH/c14-8-9-3-5-10(6-4-9)12-15-16-13(17-12)11-2-1-7-18-11;/h1-2,7,9-10H,3-6,8,14H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODDBCAQWZSGVLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CN)C2=NN=C(O2)C3=CC=CS3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.82 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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